molecular formula C19H18ClN5O7S3 B1668911 Ceftiofur hydrochloride CAS No. 103980-44-5

Ceftiofur hydrochloride

Cat. No. B1668911
M. Wt: 560 g/mol
InChI Key: KEQFDTJEEQKVLM-JUODUXDSSA-N
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Description

Ceftiofur Hydrochloride is the hydrochloride salt form of ceftiofur, a semisynthetic, beta-lactamase-stable, broad-spectrum, third-generation cephalosporin with antibacterial activity . Ceftiofur binds to and inactivates penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall .


Synthesis Analysis

A study on the preparation of a newly formulated long-acting ceftiofur hydrochloride suspension and its pharmacokinetics in pigs was found . The study provides insights into the formulation of ceftiofur hydrochloride and its pharmacokinetic properties .


Molecular Structure Analysis

The molecular formula of Ceftiofur hydrochloride is C19H17N5O7S3.ClH and its molecular weight is 560.03 .


Chemical Reactions Analysis

Several studies have been conducted on the chemical reactions of ceftiofur hydrochloride. These include the development and validation of methods for the analysis of ceftiofur hydrochloride using high-performance liquid chromatography , and the spectrophotometric determination of ceftiofur hydrochloride using N-bromosuccinimide .


Physical And Chemical Properties Analysis

Ceftiofur hydrochloride has a molecular weight of 560.0 g/mol . It is the hydrochloride salt form of ceftiofur .

Scientific Research Applications

Treatment of Mastitis in Dairy Cows

Ceftiofur hydrochloride has been extensively studied for its effectiveness in treating bovine mastitis, a common and costly disease affecting dairy cows. A study demonstrated that extended intramammary administration of ceftiofur hydrochloride is effective in eliminating the drug from the milk of both healthy and infected cows, providing a basis for its use in treating mastitis while managing drug residues in milk. This study emphasizes the importance of considering milk production levels when using ceftiofur hydrochloride for mastitis therapy to ensure drug elimination and prevent drug-residue violations (Han et al., 2017).

Efficacy in Postpartum Metritis Treatment

Another area of application is the treatment of acute postpartum metritis in dairy cows. Research indicates that ceftiofur hydrochloride administered parenterally at specific dosages can be effective for this purpose, showing a considerable clinical cure rate. However, it's noted that the clinical cure rates did not significantly differ from the control group, suggesting that while ceftiofur hydrochloride can be beneficial, its application should be carefully considered based on the specific conditions of the disease and the dairy operation (Chenault et al., 2004).

Prevention of Metritis Following Retained Fetal Membranes

Ceftiofur hydrochloride has also been studied for its preventive effects against metritis in dairy cows, especially following retained fetal membranes. A study comparing ceftiofur hydrochloride with estradiol cypionate (ECP) found that systemic administration of ceftiofur hydrochloride significantly reduced the occurrence of metritis compared to ECP or no treatment. This indicates ceftiofur hydrochloride's potential in preventing metritis, thus contributing to better reproductive performance and overall health in dairy cows (Risco & Hernández, 2003).

Subclinical Mastitis Treatment during Lactation

The application of ceftiofur hydrochloride extends to treating subclinical mastitis during lactation. A study assessing the efficacy of extended ceftiofur intramammary therapy for subclinical mastitis found that certain treatment regimens significantly improved bacteriological cure rates for different pathogens. This suggests that ceftiofur hydrochloride, when used in appropriate regimens, can effectively treat subclinical mastitis, potentially reducing the impact of this condition on dairy operations (Oliver et al., 2004).

Treatment of Gram-Negative Clinical Mastitis

Further research into ceftiofur hydrochloride's applications reveals its efficacy in treating nonsevere, clinical gram-negative mastitis in dairy cows. A randomized clinical trial showed that treatment with ceftiofur hydrochloride resulted in a significant increase in bacteriological cure rates compared to non-treated controls, highlighting its potential as an effective treatment option for this specific type of mastitis (Schukken et al., 2011).

Safety And Hazards

Safety data sheets suggest avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and ensuring adequate ventilation are recommended .

properties

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O7S3.ClH/c1-30-23-11(9-7-34-19(20)21-9)14(25)22-12-15(26)24-13(17(27)28)8(5-32-16(12)24)6-33-18(29)10-3-2-4-31-10;/h2-4,7,12,16H,5-6H2,1H3,(H2,20,21)(H,22,25)(H,27,28);1H/b23-11-;/t12-,16-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEQFDTJEEQKVLM-JUODUXDSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CSC(=O)C4=CC=CO4)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN5O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101034300
Record name Ceftiofur hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

560.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ceftiofur hydrochloride

CAS RN

103980-44-5
Record name Ceftiofur hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103980-44-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ceftiofur Hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103980445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ceftiofur hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101034300
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-(furan-2-carbonylsulfanylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.120.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name CEFTIOFUR HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6822A07436
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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